molecular formula C18H29N3O3Si B8235892 (E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine

(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine

Cat. No.: B8235892
M. Wt: 363.5 g/mol
InChI Key: XKBQRJBETDMEFN-UDMMPXBHSA-N
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Description

(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine typically involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:

    Formation of Butan-2-ylideneamino Precursors: This involves the reaction of butan-2-one with appropriate amines under controlled conditions to form the butan-2-ylideneamino intermediates.

    Silylation: The next step involves the introduction of the phenylsilyl group. This is achieved by reacting the butan-2-ylideneamino intermediates with phenylsilyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final step involves the coupling of the silylated intermediates with butan-2-imine under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic pathways, leading to altered biochemical processes.

    Interacting with Cellular Membranes: Modifying membrane properties and affecting cellular signaling pathways.

    Inducing Reactive Oxygen Species (ROS): Leading to oxidative stress and potential cell death in targeted cells.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine: Similar structure but different stereochemistry.

    (E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine: Similar structure with different isomeric forms.

Uniqueness

(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine is unique due to its specific stereochemistry and the presence of both silyl and imine functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(E)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-phenylsilyl]oxybutan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3Si/c1-7-15(4)19-22-25(23-20-16(5)8-2,24-21-17(6)9-3)18-13-11-10-12-14-18/h10-14H,7-9H2,1-6H3/b19-15-,20-16-,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBQRJBETDMEFN-UDMMPXBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C1=CC=CC=C1)(ON=C(C)CC)ON=C(C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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